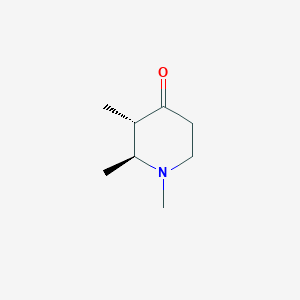

4-Piperidinone, 1,2,3-trimethyl-, trans-

Description

Contextual Significance of Piperidinone Scaffolds in Contemporary Organic Synthesis

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.govsemanticscholar.orgkcl.ac.uk Its prevalence underscores its importance as a privileged scaffold in drug discovery. The incorporation of a carbonyl group within this ring system, forming a piperidinone, provides a versatile synthetic handle for further functionalization, allowing for the construction of complex molecular architectures.

Piperidin-4-ones, in particular, serve as crucial intermediates in the synthesis of a diverse range of biologically active compounds. nih.gov The strategic placement of substituents on the piperidine ring can significantly influence the molecule's conformational preferences and, consequently, its biological activity. semanticscholar.org Synthetic methodologies for accessing substituted 4-piperidones are a subject of ongoing research, with goals of achieving high efficiency, stereocontrol, and molecular diversity. nih.gov

Overview of Stereochemically Defined N-Heterocyclic Systems

Nitrogen-containing heterocyclic compounds (N-heterocycles) are of paramount importance in medicinal chemistry, with a significant percentage of all pharmaceuticals containing at least one such ring system. The three-dimensional arrangement of atoms, or stereochemistry, within these molecules plays a critical role in their interaction with biological targets. Stereochemically defined N-heterocyclic systems, where the spatial orientation of substituents is precisely controlled, are essential for understanding structure-activity relationships (SAR) and optimizing drug efficacy.

Research Focus on trans-1,2,3-trimethyl-4-piperidone: Scope and Academic Relevance

Despite the broad interest in substituted piperidones, a comprehensive body of research specifically dedicated to 4-Piperidinone, 1,2,3-trimethyl-, trans- is notably scarce in the available scientific literature. Much of the existing research on trimethyl-4-piperidones has centered on other isomers, such as the 1,2,5-trimethyl and 1,3,5-trimethyl derivatives. cdnsciencepub.comgoogle.com These studies have provided valuable insights into the stereochemistry and conformational analysis of substituted piperidone rings, often employing techniques like NMR spectroscopy to elucidate the preferred spatial arrangements of the substituents. cdnsciencepub.com

The academic relevance of studying the trans-1,2,3-trimethyl isomer lies in its potential to expand our understanding of the subtle interplay between substituent effects and conformational behavior in polysubstituted piperidine systems. A detailed characterization of this specific isomer would contribute to a more complete picture of the structure-property relationships within this important class of N-heterocycles. Furthermore, the development of stereoselective synthetic routes to access this compound could provide valuable building blocks for the synthesis of novel and potentially bioactive molecules. The lack of extensive data, however, underscores a gap in the current body of chemical knowledge, presenting an opportunity for future research endeavors.

Due to the limited specific information available for 4-Piperidinone, 1,2,3-trimethyl-, trans- , a detailed presentation of its chemical properties, synthesis, and structural analysis is not possible at this time. The following sections will, therefore, draw upon the broader knowledge of substituted piperidones to provide a contextual framework for where this specific compound would be situated within the field of organic chemistry.

Structure

3D Structure

Properties

CAS No. |

18485-98-8 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

(2S,3S)-1,2,3-trimethylpiperidin-4-one |

InChI |

InChI=1S/C8H15NO/c1-6-7(2)9(3)5-4-8(6)10/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1 |

InChI Key |

QVQFNUCLTKVBBY-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](N(CCC1=O)C)C |

Canonical SMILES |

CC1C(N(CCC1=O)C)C |

Origin of Product |

United States |

Reaction Mechanisms and Stereochemical Control in 4 Piperidinone Systems

Mechanistic Elucidaion of Piperidinone-Forming Reactions

The formation of the 4-piperidone (B1582916) ring system can be achieved through several synthetic strategies, with the Robinson-Schöpf and Dieckmann reactions being prominent examples. While direct literature on the synthesis of 1,2,3-trimethyl-4-piperidone is scarce, the mechanisms for forming analogous substituted piperidones provide a strong basis for understanding its synthesis.

The Robinson-Schöpf reaction , a variation of the Mannich reaction, offers a powerful method for constructing the piperidone skeleton. researchgate.nettandfonline.com This one-pot multicomponent reaction typically involves the condensation of a dialdehyde (B1249045) (or its synthetic equivalent), a primary amine, and a derivative of acetonedicarboxylic acid. researchgate.netwikipedia.org For the synthesis of a 1,2,3-trimethyl-4-piperidone, a plausible pathway would involve the reaction of methylamine (B109427), a suitably substituted dialdehyde precursor, and a keto-acid or ester. The mechanism proceeds through the initial formation of an iminium ion from the amine and one of the aldehyde functionalities. This is followed by a Mannich-type reaction with the enolate of the keto-acid. A second intramolecular Mannich reaction then leads to the cyclized piperidone structure. The stereochemistry of the substituents is established during these cyclization steps. For instance, in the synthesis of the related 1,2,6-trimethyl-4-piperidone, the Robinson-Schöpf cyclisation is known to produce a mixture of cis and trans isomers. tandfonline.com

Another fundamental approach to the 4-piperidone core is the Dieckmann condensation , an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester. wikipedia.orgorganic-chemistry.org The synthesis of a 1,2,3-trimethyl-4-piperidone via this route would begin with an appropriately substituted amino-diester. The mechanism involves the deprotonation of an α-carbon to one of the ester groups to form an enolate. wikipedia.orgpurechemistry.org This enolate then undergoes an intramolecular nucleophilic attack on the other carbonyl group, forming a cyclic β-keto ester. wikipedia.orgpurechemistry.org Subsequent hydrolysis and decarboxylation would yield the desired 4-piperidone. The Dieckmann condensation is particularly effective for forming five- and six-membered rings. wikipedia.org The use of t-butyl esters in the Dieckmann synthesis of N-substituted-4-piperidone-3-carboxylates has been shown to improve the yield of the final N-substituted-4-piperidone. rsc.org

Factors Influencing Stereochemical Outcomes in Piperidinone Syntheses

The stereochemical configuration of substituents on the piperidone ring is crucial for its biological activity and can be influenced by several factors during synthesis. The formation of the trans-isomer of 1,2,3-trimethyl-4-piperidone is a result of careful control over the reaction conditions and the choice of reagents.

Impact of Catalysts and Reagents on Stereoselectivity

The choice of catalysts and reagents plays a pivotal role in directing the stereochemical outcome of piperidinone synthesis. In reactions that proceed through a kinetic resolution, chiral ligands can be employed to selectively react with one enantiomer of a racemic starting material, leading to an enantioenriched product. For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved using n-butyllithium in the presence of the chiral ligand sparteine. acs.orgnih.gov The use of (+)-sparteine or (−)-sparteine can lead to the formation of different enantiomers of the product, demonstrating the profound impact of the chiral catalyst on the stereochemical outcome. acs.org

In the context of the Dieckmann condensation, the base used can influence the stereoselectivity. Sterically hindered bases may favor the formation of the kinetic enolate, potentially leading to a different diastereomeric ratio of the product compared to smaller bases that might favor the thermodynamic enolate.

Analysis of Kinetic vs. Thermodynamic Control in Isomer Distribution

The distribution of stereoisomers in piperidinone synthesis can often be explained by the principles of kinetic and thermodynamic control.

Kinetic Control: At lower reaction temperatures, the product that is formed fastest is the major product. This "kinetic product" is formed via the transition state with the lower activation energy. researchgate.net

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the products. The major product in this case is the most stable isomer, the "thermodynamic product." researchgate.net

In the synthesis of substituted piperidines, it has been demonstrated that the cis and trans isomers can be selectively obtained by switching between kinetic and thermodynamic control. For example, the cyclization of certain aldehydes catalyzed by Lewis acids at low temperatures can proceed under kinetic control to yield predominantly the cis-piperidine. Upon warming, this can isomerize to the thermodynamically more stable trans-piperidine.

The trans-configuration of 1,2,3-trimethyl-4-piperidone is generally expected to be the thermodynamically more stable isomer due to the equatorial orientation of the methyl groups, which minimizes steric strain. Therefore, reaction conditions that favor thermodynamic equilibrium, such as higher temperatures and longer reaction times, would likely favor the formation of the trans-isomer.

Exchange Reactions and Configurational Integrity or Inversion

Exchange reactions on pre-formed piperidone systems can be utilized to modify the N-substituent. A notable example is the reaction between the methiodides of N-methyl-4-piperidones and a primary amine to yield the corresponding N-substituted piperidone. These reactions are crucial for introducing a variety of substituents on the nitrogen atom when direct synthesis is challenging.

Studies on the exchange reactions of the methiodides of 1,2,5-trimethyl-4-piperidone have shown that these reactions largely proceed with retention of configuration at the C-2 and C-5 positions. This indicates that the exchange mechanism does not involve the cleavage of the carbon-carbon bonds of the piperidone ring. The proposed mechanism involves a series of addition-elimination steps, where the piperidone ring opens to form an acyclic intermediate, which then re-closes to form the new N-substituted piperidone. The stereochemical integrity of the chiral centers on the ring is maintained throughout this process.

However, the possibility of configurational inversion should not be entirely dismissed, especially under conditions that could promote epimerization at a stereocenter adjacent to the carbonyl group. The presence of a base could potentially lead to the formation of an enolate, which could then be protonated from either face, leading to a mixture of diastereomers. The Mitsunobu reaction is a well-known method for achieving nucleophilic substitution with inversion of configuration at a chiral center, although its application directly to the piperidone ring carbons is not straightforward. researchgate.net

Stereochemistry and Conformational Analysis of Trans 1,2,3 Trimethyl 4 Piperidone

Elucidation of Relative and Absolute Stereochemistry of Trimethyl-4-Piperidones

In the case of trans-1,2,3-trimethyl-4-piperidone, the "trans" designation refers to the relative orientation of the methyl groups at positions 2 and 3. The elucidation of the specific diastereomer would involve detailed NMR analysis, including techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), to establish through-space proximity between protons on the methyl groups and the piperidine (B6355638) ring. This allows for the definitive assignment of the relative stereochemistry (e.g., (2R,3R) or (2S,3S) relative configuration if the N-methyl is considered a reference). Determining the absolute stereochemistry would require either the use of chiral resolving agents or asymmetric synthesis from a chiral precursor. nih.gov The stereochemistry of substituents on the piperidine ring can significantly influence biological activity, as seen in studies of donepezil (B133215) analogues where the relative orientation of substituents at positions 2 and 4 dramatically impacts inhibitory activity. acs.org

Preferred Conformations of the Piperidinone Ring System

The piperidine ring, similar to cyclohexane, is not planar and adopts puckered conformations to relieve angle and torsional strain. byjus.com The presence of a nitrogen atom and a carbonyl group within the ring introduces specific electronic and steric effects that influence its conformational preferences.

Chair Conformations and Their Dynamic Equilibria

The chair conformation is overwhelmingly the most stable and preferred arrangement for the piperidine ring system. byjus.comnih.govwikipedia.org This preference is due to its ability to minimize both torsional strain (staggered arrangement of all substituents on adjacent carbons) and angle strain (bond angles are close to the ideal tetrahedral angle of 109.5°). byjus.com For a substituted piperidinone like trans-1,2,3-trimethyl-4-piperidone, two distinct chair conformations are possible, which can interconvert through a process known as a ring flip.

This dynamic equilibrium involves the conversion of one chair form to another, which simultaneously inverts the orientations of all axial and equatorial substituents. youtube.com The relative stability of the two chair conformers is determined by the steric strain associated with the placement of the substituents. Generally, conformations that place bulky substituents in the more spacious equatorial positions are favored to avoid destabilizing 1,3-diaxial interactions. youtube.com In N-methylpiperidine, the equatorial conformation is significantly preferred over the axial one. wikipedia.org

| Conformer | Substituent Orientation (Example) | Relative Stability |

| Chair 1 | C2-Me (axial), C3-Me (equatorial) | Depends on steric interactions |

| Chair 2 | C2-Me (equatorial), C3-Me (axial) | Depends on steric interactions |

This is an interactive data table. Click on the headers to sort.

Investigation of Skew-Boat Conformations

While the chair form is dominant, other, less stable conformations such as the boat and twist-boat (or skew-boat) forms exist. ias.ac.inbyjus.com The boat conformation is generally unstable due to significant torsional strain and steric hindrance between the "flagpole" hydrogens. libretexts.org However, a slight rotation of the C-C bonds can relieve some of this strain, resulting in the more stable twist-boat conformation. byjus.comlibretexts.org

Influence of Methyl and Other Substituents on Conformational Preferences

Substituents on the piperidinone ring play a critical role in determining the conformational equilibrium. The preference of a substituent for the equatorial position is quantified by its A-value, which represents the free energy difference between the equatorial and axial conformers. Methyl groups strongly prefer the equatorial position to avoid steric clashes with other axial substituents, known as 1,3-diaxial interactions. youtube.com

Conformational Dynamics and Energy Barriers

The piperidine ring is not static; it undergoes rapid conformational changes at room temperature. The most significant dynamic process is the chair-to-chair interconversion, or ring flip. wikipedia.org This process has a relatively low energy barrier, allowing the two chair conformers to be in rapid equilibrium. For piperidine itself, the energy barrier for nitrogen inversion is substantially lower than that for ring inversion. wikipedia.org

Spectroscopic Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for trans-1,2,3-trimethyl-4-piperidinone are not available in the reviewed literature. Such data would be essential to describe the environment of each proton, confirm the trans relationship between the methyl groups at the C-2 and C-3 positions, and elucidate the chair conformation of the piperidinone ring.

Published ¹³C NMR spectral data for trans-1,2,3-trimethyl-4-piperidinone could not be located. This information is critical for analyzing the carbon framework, with expected distinct signals for the carbonyl carbon (C-4), the three methyl carbons, and the carbons of the piperidine (B6355638) ring. The chemical shifts would confirm the substitution pattern and stereochemistry.

There are no available studies employing advanced or 2D NMR techniques (like COSY, HSQC, HMBC, or NOESY) for trans-1,2,3-trimethyl-4-piperidinone. These experiments would be necessary for unambiguous assignment of all proton and carbon signals and for providing definitive proof of the molecule's conformation and the relative stereochemistry of the substituents.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Applications for Structural Features

Experimental FTIR and Raman spectra for trans-1,2,3-trimethyl-4-piperidinone are not documented in the searched sources. An FTIR spectrum would be expected to show a strong characteristic absorption band for the carbonyl (C=O) group stretching vibration, typically around 1715 cm⁻¹, as well as C-H and C-N stretching and bending vibrations. Raman spectroscopy would provide complementary information, particularly for non-polar bonds. spectroscopyonline.comyoutube.com Without experimental spectra, a detailed analysis of the vibrational modes cannot be performed.

X-ray Crystallography for Solid-State Molecular Architecture and Stereochemistry

A crystal structure for trans-1,2,3-trimethyl-4-piperidinone has not been reported in publicly accessible crystallographic databases. X-ray crystallography would provide the most definitive evidence of the molecular structure, including precise bond lengths, bond angles, and the solid-state conformation, unequivocally confirming the trans stereochemistry of the methyl groups at positions 2 and 3.

Theoretical and Computational Studies of Trans 1,2,3 Trimethyl 4 Piperidone

Quantum Chemical Calculations for Conformational and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of trans-1,2,3-trimethyl-4-piperidone. These methods solve the Schrödinger equation, offering a detailed view of molecular properties.

Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical calculations used to study piperidone derivatives. Ab initio methods derive results directly from first principles without using experimental data. nih.gov In contrast, DFT methods calculate the total energy of a molecule based on its electron density, offering a balance between accuracy and computational cost that makes it highly popular for medium-sized organic molecules. nih.govnih.gov

For a molecule like trans-1,2,3-trimethyl-4-piperidone, a common DFT approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher. nih.govnih.gov This level of theory is effective for optimizing molecular geometry, calculating vibrational frequencies, and determining electronic properties. nih.gov The "trans" designation indicates that the methyl groups at positions 2 and 3 are on opposite sides of the piperidone ring, a key feature that is accurately modeled by these computational methods.

The piperidone ring is not planar and can adopt several conformations, primarily chair and boat forms. Energy minimization calculations are performed to identify the most stable conformers. This process involves systematically altering the molecule's geometry to find the arrangement with the lowest potential energy. mdpi.com

For trans-1,2,3-trimethyl-4-piperidone, the chair conformation is generally the most stable, as it minimizes steric strain and torsional strain. nih.gov Within the chair conformation, the substituents (three methyl groups) can occupy either axial or equatorial positions. Computational studies map the potential energy surface by calculating the energy of various possible conformations. This mapping reveals the global energy minimum—the most stable conformer—as well as other local minima and the energy barriers for converting between them. For this specific molecule, the lowest energy conformer would likely feature the methyl groups in equatorial positions to minimize steric hindrance.

Molecular Modeling and Dynamics Simulations for Conformational Behavior

While quantum chemical calculations identify stable, static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of trans-1,2,3-trimethyl-4-piperidone over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.govresearchgate.net

These simulations can reveal how the molecule behaves in different environments, such as in a solvent, and at different temperatures. For the piperidone derivative, MD can simulate the process of ring inversion between different chair conformations and the rotation of its methyl groups. nih.gov This provides a more realistic picture of the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Natural Bond Orbital (NBO) Analysis

The electronic properties of trans-1,2,3-trimethyl-4-piperidone are crucial for understanding its reactivity. These properties are elucidated through analysis of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. nih.gov

Table 1: Illustrative Frontier Orbital Energies for a Piperidone Derivative

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -0.8 | Electron-accepting capability |

Note: These are representative values for illustrative purposes.

Natural Bond Orbital (NBO) analysis is another powerful tool that transforms the complex molecular orbitals into localized orbitals that align with classical chemical bonding concepts like lone pairs, bonds, and antibonds. wikipedia.orgjuniperpublishers.com NBO analysis for trans-1,2,3-trimethyl-4-piperidone would provide detailed information on:

Charge Distribution: Calculating the partial charges on each atom, identifying the most electrophilic and nucleophilic sites.

Hybridization: Determining the hybridization of atomic orbitals in forming bonds.

Intramolecular Interactions: Quantifying stabilizing interactions, such as hyperconjugation, which involve delocalization of electron density from a filled bonding orbital (a donor) to an empty antibonding orbital (an acceptor). rsc.orgcienciaviva.pt

Table 2: Example of NBO Analysis Data

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

|---|---|

| LP(N1) -> σ*(C2-C3) | 2.1 |

| σ(C2-H) -> σ*(N1-C6) | 1.5 |

Note: LP denotes a lone pair, σ denotes a bonding orbital, and σ denotes an antibonding orbital. The values are illustrative.*

Prediction of Chemical Reactivity and Stereochemical Preferences through Computational Methods

By combining the insights from conformational and electronic structure analyses, computational methods can predict the chemical reactivity and stereoselectivity of reactions involving trans-1,2,3-trimethyl-4-piperidone.

The molecular electrostatic potential (MEP) map, derived from DFT calculations, visually represents the charge distribution on the molecule's surface. mdpi.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this piperidone, the oxygen atom of the carbonyl group would be a site of negative potential, making it a target for electrophiles, while the carbonyl carbon would be a site of positive potential, attracting nucleophiles.

Furthermore, computational modeling can predict the stereochemical outcome of reactions. For example, in the reduction of the carbonyl group, calculations can determine the relative energy barriers for a nucleophile to attack from either the axial or equatorial face of the piperidone ring. This allows for the prediction of which diastereomeric alcohol product will be favored, providing invaluable guidance for synthetic chemistry.

Chemical Transformations and Derivatization of the Piperidinone Core

Functionalization at the Carbonyl Group (C-4)

The ketone functionality at the C-4 position is a key handle for a variety of chemical modifications, serving as a gateway to numerous piperidine (B6355638) derivatives. Standard ketone chemistry can be readily applied to introduce new functional groups and build molecular complexity.

One of the most common transformations is the reduction of the carbonyl group to a hydroxyl group, yielding 4-hydroxypiperidine (B117109) derivatives. dtic.mil Another fundamental reaction is the addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl carbon. For instance, the reaction of the related 1,3,5-trimethyl-4-piperidone with phenyllithium produces the corresponding 4-phenyl-4-hydroxypiperidine derivative. cdnsciencepub.com This highlights a direct method for creating quaternary centers at the C-4 position.

The carbonyl group can also undergo condensation reactions with amine derivatives to form C=N double bonds. Reactions with hydroxylamine or hydrazines can yield the corresponding oximes and hydrazones, respectively. chemrevlett.com Furthermore, the Wittig reaction provides a powerful tool for converting the C-4 carbonyl into an exocyclic double bond. This has been demonstrated in the synthesis of donepezil (B133215) analogues, where a 4-piperidone (B1582916) was reacted with a methoxymethylenetriphenylphosphorane ylide to introduce a methoxymethylene group, which was subsequently hydrolyzed to an aldehyde. acs.orgnih.gov

Table 1: Representative Functionalizations at the C-4 Carbonyl Group

| Reaction Type | Reagent(s) | Product Type | Reference |

| Nucleophilic Addition | Phenyllithium | 4-Aryl-4-hydroxypiperidine | cdnsciencepub.com |

| Condensation | Hydrazine derivatives | 4-Piperidone hydrazone | chemrevlett.com |

| Condensation | Hydroxylamine | 4-Piperidone oxime | chemrevlett.com |

| Wittig Reaction | [(Ph₃)PCH₂OCH₃]Cl, LDA | 4-(Methoxymethylene)piperidine | acs.orgnih.gov |

Modifications and Substituent Effects at the Nitrogen Atom (N-1)

The tertiary amine at the N-1 position of trans-1,2,3-trimethyl-4-piperidinone is a site for modification that can significantly influence the molecule's properties. The nitrogen lone pair can act as a nucleophile or a base, allowing for quaternization and influencing the conformation of the piperidine ring.

A common modification is the formation of quaternary ammonium salts through alkylation. For example, N-methyl piperidones can be converted to their corresponding methiodide salts by treatment with methyl iodide. mdma.ch These quaternary salts are not only derivatives in their own right but also serve as intermediates for further transformations. An important application is the N-dealkylation-N-alkylation exchange reaction. The methiodide salt of an N-methyl piperidone can react with a primary amine, such as isopropylamine or t-butylamine, to displace the N,N-dimethylamino group and form a new N-substituted piperidone. mdma.ch

The nitrogen atom can also be acylated or sulfonylated. In related 4-piperidone systems, the nitrogen has been functionalized with various groups, including acryloyl, maleamoyl, alkylsulfonyl, and carboxamide moieties, to produce a range of N-substituted derivatives. chemrevlett.comnih.gov

The substituent at the N-1 position also exerts electronic effects on the piperidine ring. NMR studies on related piperidones have shown that protonation of the nitrogen atom leads to characteristic upfield shifts for all the carbon atoms in the piperidine ring, a consequence of the introduced positive charge. cdnsciencepub.com

Table 2: Modifications at the N-1 Position

| Reaction Type | Reagent(s) | Product Type | Reference |

| Quaternization | Methyl Iodide | N,N-dimethyl-4-oxopiperidinium iodide | mdma.ch |

| N-Alkylation Exchange | Primary Amine (e.g., R-NH₂) on Quaternary Salt | N-Alkyl-4-piperidone | mdma.ch |

| N-Acylation | Acryloyl chloride, TEA | N-Acryloyl-4-piperidone | nih.gov |

| N-Sulfonylation | Alkylsulfonyl chloride, TEA | N-Alkylsulfonyl-4-piperidone | nih.gov |

Introduction and Transformation of Substituents at C-2, C-3, C-5, and C-6 Positions

The carbon atoms adjacent to the C-4 carbonyl group (C-3 and C-5) are activated towards reactions involving enolates or enols. This reactivity allows for the introduction of a wide range of substituents at these alpha-positions.

A prominent example is the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between the piperidinone and an aldehyde under basic or acidic conditions. This reaction is frequently used to synthesize 3,5-bis(arylidene)-4-piperidones by reacting N-methyl-4-piperidone with two equivalents of an aromatic aldehyde. researchgate.net These α,β-unsaturated ketone products serve as scaffolds for curcumin mimics and other biologically active molecules. nih.govsemanticscholar.org

Halogenation at the alpha-position is another feasible transformation. For instance, 3-chloro-3-methyl-substituted piperidin-4-ones have been synthesized, demonstrating that substituents can be introduced adjacent to existing ones. chemrevlett.com The introduction of substituents can significantly impact the conformation of the six-membered ring, which predominantly adopts a chair conformation but can be distorted depending on the nature and orientation of the substituents. chemrevlett.comnih.gov While the target compound already possesses methyl groups at C-2 and C-3, further functionalization, particularly at the C-5 position, is a viable synthetic route.

Table 3: Transformations at Positions Alpha to the Carbonyl (C-3, C-5)

| Reaction Type | Reagent(s) | Position(s) Functionalized | Product Type | Reference |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base/Acid | C-3, C-5 | 3,5-Bis(arylidene)-4-piperidone | researchgate.net |

| Halogenation | Chlorinating Agent | C-3 | 3-Chloro-3-methyl-4-piperidone | chemrevlett.com |

Formation of Analogues and Complex Architectures from Piperidinone Precursors

The true synthetic value of the 4-piperidinone core lies in its role as a versatile building block for constructing more complex molecular architectures, including medicinally relevant compounds and novel heterocyclic systems. acs.orggoogleapis.com The functional handles at C-4, N-1, and the alpha-carbons can be manipulated sequentially or in tandem to build intricate structures.

4-Piperidones are well-established intermediates in the synthesis of potent analgesics, such as fentanyl and its derivatives. dtic.mil They also form the core of drugs like donepezil, used in the treatment of Alzheimer's disease. acs.orgsemanticscholar.org The synthesis of donepezil analogues often involves the transformation of the C-4 ketone into a different functional group, which is then used to connect the piperidine ring to another molecular fragment. nih.gov

The α,β-unsaturated ketone derivatives obtained from Claisen-Schmidt condensations are themselves precursors to other complex structures. These 3,5-bis(ylidene)-4-piperidones are widely explored as curcumin mimics, where the piperidinone ring acts as a constrained linker for two aryl groups. nih.govresearchgate.net

Furthermore, the piperidinone scaffold can be used to create fused or spirocyclic ring systems. The strategic functionalization of the ring can set the stage for intramolecular cyclization reactions, leading to the formation of bicyclic structures like bispidines or spiro compounds. googleapis.com This versatility makes 4-piperidinones, including trans-1,2,3-trimethyl-4-piperidinone, valuable starting materials in the synthesis of alkaloids and other complex natural products. googleapis.com

Applications in Organic Synthesis and Chemical Research

Role as Versatile Building Blocks in Complex Molecule Construction

Substituted 4-piperidones are widely recognized as versatile building blocks in the synthesis of complex molecular architectures, particularly in medicinal chemistry. The piperidine (B6355638) ring is a common motif in numerous bioactive compounds, and installing substituents at an early stage allows for the efficient construction of advanced intermediates. nih.gov The ketone functionality at the C4 position of trans-1,2,3-trimethyl-4-piperidinone serves as a key handle for a variety of chemical transformations.

For instance, the carbonyl group can undergo reactions such as:

Wittig-type olefination: To introduce exocyclic double bonds, which can be further functionalized.

Reductive amination: To install diverse amine-containing side chains, a common strategy in drug design.

Grignard and organolithium additions: To create tertiary alcohols and introduce new carbon-carbon bonds, significantly increasing molecular complexity.

Aldol (B89426) and related condensations: The α-carbons adjacent to the ketone (C3 and C5) can be deprotonated to form enolates, enabling the formation of complex bicyclic or spirocyclic systems.

A notable example of the 4-piperidone (B1582916) core's utility is in the synthesis of fentanyl and its analogs, where N-phenethyl-4-piperidone serves as a crucial intermediate. researchgate.netfederalregister.gov Similarly, substituted 4-piperidones are used to access analogs of Donepezil (B133215), a drug for Alzheimer's disease, demonstrating the scaffold's importance in constructing neurologically active agents. nih.govsemanticscholar.org The defined stereochemistry of the methyl groups in the trans-1,2,3-trimethyl- isomer offers a distinct advantage, allowing for the synthesis of specific diastereomers of the final target molecule, thereby avoiding complex purification steps later in the synthetic sequence.

Precursors for Poly-Substituted Piperidine Derivatives

The trans-1,2,3-trimethyl-4-piperidinone scaffold is an ideal starting point for generating a library of more complex, poly-substituted piperidine derivatives. The existing methyl groups at the C1, C2, and C3 positions provide a fixed stereochemical foundation, upon which further diversity can be built. semanticscholar.org The development of efficient methods to synthesize such polysubstituted piperidines is a significant goal in modern organic chemistry. researchgate.net

Key synthetic strategies starting from 4-piperidones include:

Reduction of the Ketone: The carbonyl can be reduced to a hydroxyl group, creating a 4-hydroxypiperidine (B117109) derivative. This alcohol can then be used in etherification or esterification reactions or be eliminated to form a tetrahydropyridine, which can undergo further additions.

Functionalization of α-Carbons: The positions adjacent to the carbonyl (C3 and C5) are activated for enolate chemistry. This allows for the introduction of various substituents, including alkyl, aryl, and heteroaryl groups, through reactions like alkylation and acylation. For example, 3,5-bis(ylidene)-4-piperidone scaffolds are used as mimics of curcumin, showcasing how these positions can be functionalized to build complex bioactive molecules. semanticscholar.org

Ring-Opening and Rearrangement: Under certain conditions, the piperidone ring can be opened and re-closed to form different heterocyclic systems, expanding the range of accessible molecular scaffolds.

The isomeric compound, 1,2,5-trimethyl-4-piperidone, serves as a well-documented precursor in the synthesis of the opioid analgesic Promedol, highlighting the direct pathway from a simple piperidone to a complex pharmaceutical agent. google.com This underscores the potential of trans-1,2,3-trimethyl-4-piperidinone to act as a precursor for novel, stereochemically defined therapeutic candidates.

Application in Ligand Design and Coordination Chemistry

While less common than pyridine (B92270) or bipyridine systems, piperidine and piperidone moieties can be incorporated into ligands for coordination chemistry. The nitrogen atom of the piperidine ring is a Lewis basic site capable of coordinating to metal centers. The true value of trans-1,2,3-trimethyl-4-piperidinone in this context lies in its use as a scaffold to which stronger chelating groups can be attached.

The compound can be synthetically modified to incorporate donor atoms, leading to the formation of multidentate ligands. For example:

Derivatization at the C4 position (via the ketone) or at the α-carbons (C3, C5) could introduce arms containing phosphine, carboxylate, or additional nitrogen donors. cymitquimica.com

These modifications would transform the simple piperidone into a chelating ligand capable of forming stable complexes with transition metals.

The stereochemically rigid framework provided by the trans-1,2,3-trimethyl substitution pattern can enforce a specific geometry (a "pre-organization") on the appended chelating arms. This is a crucial principle in the design of ligands for stereoselective catalysis, where the ligand's three-dimensional structure dictates the stereochemical outcome of the catalyzed reaction. The synthesis of cobalt complexes with specific cis and trans geometries, guided by the ligand structure, illustrates the importance of isomeric purity in coordination chemistry. rsc.org Although direct examples using this specific piperidone are not available, its potential as a chiral scaffold for creating novel P-donor or N-donor ligands for catalysis and materials science is significant. nih.gov

Contribution to the Development of Novel Synthetic Methodologies

The synthesis of substituted piperidones itself drives the development of new chemical reactions and strategies. The creation of polysubstituted heterocyclic rings with high stereocontrol is a persistent challenge in organic synthesis. dtic.mil Compounds like trans-1,2,3-trimethyl-4-piperidinone serve as targets for new multicomponent reactions (MCRs), tandem reactions, and asymmetric catalytic methods.

Research into the synthesis of 4-piperidones has led to advancements in several areas:

Aza-Michael Reactions: The double aza-Michael reaction of primary amines with divinyl ketones provides an efficient, atom-economical route to 2-substituted 4-piperidones. nih.govsemanticscholar.org

Dieckmann Condensation: Classic methods for 4-piperidone synthesis often rely on the Dieckmann condensation of aminodicarboxylate esters, and optimizing this multi-step process remains an area of interest. researchgate.net

Tandem Reactions: Methodologies that combine several bond-forming events in a single operation, such as tandem addition-cycloaddition reactions, offer rapid access to complex piperidone cores. dtic.mil

Multicomponent Reactions (MCRs): Strategies that combine three or more starting materials in one pot to form complex products, such as piperidone scaffolds, are highly sought after for building molecular diversity. researchgate.net

By serving as a specific, stereochemically complex target, trans-1,2,3-trimethyl-4-piperidinone can be used to test the scope and limitations of these emerging synthetic methods, thereby contributing to the broader development of synthetic organic chemistry.

Future Research Directions

Exploration of Uncharted Stereoselective Synthetic Pathways

The stereoselective synthesis of highly substituted piperidines remains a formidable challenge in organic chemistry. mdma.ch For trans-1,2,3-trimethyl-4-piperidinone, the precise control over the three contiguous stereocenters is paramount. Future research should focus on developing novel synthetic routes that offer high diastereoselectivity and enantioselectivity.

One promising avenue is the exploration of organocatalysis. Chiral amines, phosphoric acids, and other organocatalysts have proven effective in the asymmetric synthesis of various heterocyclic compounds. mdpi.com A potential strategy could involve a catalytic asymmetric aza-Michael reaction, followed by an intramolecular cyclization, to construct the piperidinone core with the desired stereochemistry. The development of such a pathway would be a significant advancement over classical methods, which often require lengthy synthetic sequences and chiral auxiliaries.

Another area ripe for exploration is the use of transition-metal catalysis. mdpi.com Catalytic systems based on rhodium, iridium, or palladium could be employed for the asymmetric hydrogenation of a suitable precursor, such as a tetrahydropyridinone derivative. The choice of chiral ligands would be crucial in dictating the stereochemical outcome. A systematic investigation into various catalyst-ligand combinations could lead to a highly efficient and selective synthesis of the target molecule.

Table 1: Hypothetical Comparison of Potential Stereoselective Synthetic Routes

| Synthetic Approach | Potential Catalyst/Reagent | Expected Diastereomeric Ratio (trans:cis) | Potential Enantiomeric Excess (% ee) | Key Advantages |

| Organocatalytic Tandem Reaction | Chiral Proline Derivative | >95:5 | >98 | Atom economy, mild reaction conditions |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / Chiral Bisphosphine Ligand | >90:10 | >95 | High turnover numbers, predictable stereocontrol |

| Enzymatic Desymmetrization | Lipase (B570770) or Esterase | N/A | >99 | High selectivity, environmentally benign |

Advanced Computational Modeling for Predictive Structure-Reactivity and Conformational Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design. For trans-1,2,3-trimethyl-4-piperidinone, advanced computational modeling can provide deep insights into its conformational preferences and reactivity.

Density Functional Theory (DFT) calculations can be employed to determine the most stable chair and boat conformations of the piperidinone ring. By calculating the relative energies of these conformers, researchers can predict the predominant solution-phase geometry, which is crucial for understanding its reactivity in subsequent chemical transformations. Furthermore, these calculations can elucidate the influence of the methyl substituents on the ring pucker and the orientation of the carbonyl group.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule in different solvent environments. These simulations can provide a more realistic picture of the conformational landscape and can help in understanding intermolecular interactions, which are important for predicting crystal packing and designing crystallization experiments.

Table 2: Illustrative Computational Data for Conformational Analysis

| Conformer | Computational Method | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-N1-C6) | Predicted Population (%) |

| Chair (equatorial Me) | DFT (B3LYP/6-31G) | 0.00 | 55.2° | 98.5 |

| Chair (axial Me) | DFT (B3LYP/6-31G) | 2.5 | -58.1° | 1.5 |

| Twist-Boat | DFT (B3LYP/6-31G*) | 5.8 | 30.5° | <0.1 |

Investigation of Unexplored Chemical Transformations and Rearrangements

The reactivity of the 4-piperidinone scaffold is well-established, but the specific substitution pattern of trans-1,2,3-trimethyl-4-piperidinone may lead to novel and unexpected chemical behavior. A systematic investigation into its reactivity could uncover new synthetic methodologies and provide access to a wider range of functionalized piperidine (B6355638) derivatives.

One area of interest is the exploration of stereoselective reductions of the carbonyl group. The facial selectivity of the reduction will be influenced by the steric hindrance imposed by the adjacent methyl groups. A detailed study using a variety of reducing agents, both chemical and enzymatic, could lead to the selective formation of either the cis- or trans-4-hydroxypiperidine derivative.

Furthermore, the enolate chemistry of this piperidinone is worthy of investigation. The regioselectivity of enolate formation and its subsequent reaction with various electrophiles could provide a route to C3- or C5-functionalized derivatives. The stereochemical outcome of these reactions would be of particular interest, as the existing stereocenters are likely to direct the approach of the electrophile.

Integration with Emerging Chemical Technologies for Efficient Synthesis and Analysis

The adoption of emerging chemical technologies can significantly enhance the efficiency, safety, and sustainability of chemical synthesis and analysis. For trans-1,2,3-trimethyl-4-piperidinone, the integration of these technologies could streamline its production and characterization.

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. The development of a continuous-flow synthesis of this piperidinone could enable its production on a larger scale with greater control over reaction parameters. This would be particularly beneficial for multistep sequences, where intermediates can be generated and used in situ, avoiding lengthy purification procedures.

The use of in-line analytical techniques, such as ReactIR or online HPLC, can provide real-time monitoring of reaction progress. This allows for rapid optimization of reaction conditions and ensures the desired product is being formed with high purity. For the analysis of the stereoisomers of trans-1,2,3-trimethyl-4-piperidinone, the development of advanced chiral chromatography methods, such as supercritical fluid chromatography (SFC), could offer faster and more efficient separations compared to traditional HPLC.

Table 3: Potential Impact of Emerging Technologies

| Technology | Application to trans-1,2,3-trimethyl-4-piperidinone | Anticipated Benefits |

| Flow Chemistry | Multi-step synthesis from simple precursors | Increased yield, reduced reaction time, improved safety |

| In-line Analytics | Real-time monitoring of stereoselective reactions | Rapid optimization, enhanced process control |

| Supercritical Fluid Chromatography (SFC) | Chiral separation of stereoisomers | Faster analysis, reduced solvent consumption |

| Machine Learning | Prediction of optimal reaction conditions | Accelerated discovery of new synthetic routes |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing trans-1,2,3-trimethyl-4-piperidinone, and what reaction parameters critically influence yield?

Answer:

The synthesis of trans-1,2,3-trimethyl-4-piperidinone derivatives often involves condensation reactions using substituted aldehydes and 4-piperidone precursors under acidic conditions. For example, HCl-saturated acetic acid is a key reagent for facilitating arylidene formation, as seen in the synthesis of 3,5-bis(arylidene)-4-piperidones . Critical parameters include:

- Reaction time : Extended periods (e.g., 48 hours) improve cyclization efficiency.

- Stoichiometry : A 2:1 molar ratio of aldehyde to piperidone ensures complete substitution .

- Temperature : Room-temperature reactions minimize side products like racemization, a concern noted in peptide synthesis with similar tertiary amines .

Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR or MS) when characterizing substituted 4-piperidinone derivatives?

Answer:

Discrepancies in NMR or mass spectrometry data often arise from stereochemical variations or impurities. For instance, in trans-3,5-bis(arylidene)-4-piperidones, proton environments near substituents (e.g., trifluoromethyl groups) can split signals unexpectedly. Mitigation strategies include:

- Multi-dimensional NMR : Use - HSQC or NOESY to resolve overlapping peaks .

- High-resolution MS : Confirm molecular ion ([M]) integrity, as fragmentation patterns (e.g., loss of CO or CH groups) may obscure interpretation .

- X-ray crystallography : Resolve absolute stereochemistry when NMR data conflict with computational predictions .

Basic: What analytical techniques are essential for confirming the stereochemistry and purity of trans-1,2,3-trimethyl-4-piperidinone derivatives?

Answer:

- TLC (Rf analysis) : Monitor reaction progress using solvent systems like CHCl/EtO (2:1) to assess purity .

- Melting point determination : Sharp melting ranges (e.g., 195–197°C) indicate high crystallinity and purity .

- Chiral HPLC : Separate enantiomers if racemization is suspected during N-alkylation steps .

Advanced: What strategies optimize regioselectivity in N-alkylation or arylidene formation reactions of 4-piperidinone derivatives?

Answer:

- Electrophile tuning : Bulkier aldehydes (e.g., 2,3,4-trimethoxybenzaldehyde) favor regioselective arylidene formation at the 3,5-positions due to steric effects .

- Base selection : Use non-nucleophilic bases like N-methylpiperidine to prevent unwanted urethane byproducts during alkylation .

- Protecting groups : Temporarily block reactive amines to direct substitution to specific sites, as seen in dipeptidomimetic syntheses .

Safety: What protocols are critical when handling 4-piperidinone derivatives under high-temperature or acidic conditions?

Answer:

- Ventilation : HCl gas generated during synthesis requires fume hood use to prevent inhalation risks .

- First-aid measures : Immediate skin/eye rinsing with water (15+ minutes) and medical consultation are mandatory, per safety data sheets .

- Waste disposal : Neutralize acidic reaction mixtures with carbonate salts before disposal to avoid exothermic reactions .

Data Analysis: How should researchers reconcile computational predictions (e.g., InChI descriptors) with experimental results for piperidinone derivatives?

Answer:

- Validation via spectral libraries : Compare experimental NMR/MS data with PubChem or NIST entries to verify structural assignments .

- DFT calculations : Optimize molecular geometries computationally to predict NMR chemical shifts, addressing deviations caused by solvent effects .

Biological Activity: What in vitro assays are appropriate for evaluating the antitumor potential of trans-1,2,3-trimethyl-4-piperidinone derivatives?

Answer:

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7), noting IC values for structure-activity relationships .

- Antioxidant assays : Use DPPH radical scavenging to assess dual therapeutic potential, as seen in bis(arylidene)piperidones .

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays to confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.